Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate is a complex organic compound characterized by its chromeno[2,3-B]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-B]pyridine-3-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antimicrobial and antiviral properties. These properties make it a candidate for developing new pharmaceuticals.
Medicine: The compound and its derivatives are being studied for their potential therapeutic effects. They may be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-B]pyridine-3-carbonitrile
Ethyl 2-amino-7-isopropyl-5-oxo-chromeno[2,3-B]pyridine-3-carboxylate
Uniqueness: Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate stands out due to its specific isopropyl group and carboxylate ester functionality
Properties
IUPAC Name |
methyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-8(2)9-4-5-13-10(6-9)14(20)11-7-12(17(21)22-3)15(18)19-16(11)23-13/h4-8H,1-3H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBXPKPPPPJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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